DMA DMA DMA is a DNA dye.Target:Hoechst stains are part of a family of blue fluorescent dyes used to stain DNA. These Bis-benzimides were originally developed by Hoechst AG, which numbered all their compounds so that the dye Hoechst 33342 is the 33342nd compound made by the company. There are three related Hoechst stains: Hoechst 33258, Hoechst 33342, and Hoechst 34580. The dyes Hoechst 33258 and Hoechst 33342 are the ones most commonly used and they have similarexcitation/emission spectra. Both dyes are excited by ultraviolet light at around 350 nm, and both emit blue/cyan fluorescent light around anemission maximum at 461 nm. Unbound dye has its maximum fluorescence emission in the 510-540 nm range. Hoechst dyes are soluble in water and in organic solvents such as dimethyl formamide or dimethyl sulfoxide. Concentrations can be achieved of up to 10 mg/mL. Aqueous solutions are stable at 2-6 °C for at least six months when protected from light. For long-term storage the solutions are instead frozen at ≤-20 °C.The dyes bind to the minor groove of double-stranded DNA with a preference for sequences rich in adenine andthymine. Although the dyes can bind to all nucleic acids, AT-rich double-stranded DNA strands enhance fluorescence considerably.Hoechst dyes are cell-permeable and can bind to DNA in live or fixed cells. Therefore, these stains are often called supravital, which means that cells survive a treatment with these compounds. Cells that express specific ATP-binding cassette transporter proteins can also actively transport these stains out of their cytoplasm.
Brand Name: Vulcanchem
CAS No.: 188860-26-6
VCID: VC0003670
InChI: InChI=1S/C27H28N6O2/c1-32-10-12-33(13-11-32)19-6-8-21-23(16-19)31-26(29-21)17-4-7-20-22(14-17)30-27(28-20)18-5-9-24(34-2)25(15-18)35-3/h4-9,14-16H,10-13H2,1-3H3,(H,28,30)(H,29,31)
SMILES: CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=C(C=C6)OC)OC
Molecular Formula: C27H28N6O2
Molecular Weight: 468.5 g/mol

DMA

CAS No.: 188860-26-6

Cat. No.: VC0003670

Molecular Formula: C27H28N6O2

Molecular Weight: 468.5 g/mol

* For research use only. Not for human or veterinary use.

DMA - 188860-26-6

CAS No. 188860-26-6
Molecular Formula C27H28N6O2
Molecular Weight 468.5 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole
Standard InChI InChI=1S/C27H28N6O2/c1-32-10-12-33(13-11-32)19-6-8-21-23(16-19)31-26(29-21)17-4-7-20-22(14-17)30-27(28-20)18-5-9-24(34-2)25(15-18)35-3/h4-9,14-16H,10-13H2,1-3H3,(H,28,30)(H,29,31)
Standard InChI Key BMRRDFCQNOZNNR-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=C(C=C6)OC)OC
Canonical SMILES CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=C(C=C6)OC)OC

Chemical Identity and Nomenclature

The term "DMA" refers to two chemically distinct compounds: dimethylacetamide (CH₃C(O)N(CH₃)₂) and dimethylamine ((CH₃)₂NH). Dimethylacetamide, also abbreviated as DMAc, is an acylated amine derivative classified as a tertiary amide . In contrast, dimethylamine (DMA) is a simple secondary amine with a pungent odor, commonly encountered in its gaseous or aqueous forms . While both share the "dimethyl" prefix, their functional groups—amide versus amine—dictate divergent reactivity and applications.

Dimethylacetamide (DMAc): Synthesis and Industrial Relevance

Synthesis and Production Pathways

Dimethylacetamide is industrially synthesized via the reaction of dimethylamine with acetic anhydride or acetic acid. The process involves dehydration of the dimethylamine-acetic acid salt, yielding DMAc with nearly quantitative efficiency :
CH₃CO₂H\cdotpHN(CH₃)₂H₂O+CH₃CON(CH₃)₂\text{CH₃CO₂H·HN(CH₃)₂} \rightarrow \text{H₂O} + \text{CH₃CON(CH₃)₂}
Alternative routes include the reaction of dimethylamine with methyl acetate under catalytic conditions. Purification via multistage distillation ensures high-priority DMAc (>99% purity), suitable for sensitive applications like pharmaceutical excipients .

Physicochemical Properties

DMAc is a colorless, high-boiling (165°C) liquid with exceptional miscibility in water and organic solvents except aliphatic hydrocarbons. Its polar nature and high dielectric constant (ε ≈ 37.8) make it ideal for dissolving polymers such as polyacrylonitrile and cellulose . A notable application is the LiCl/DMAc system, which molecularly disperses cellulose for advanced chromatographic analysis .

PropertyValueSource
Molecular weight87.12 g/mol
Boiling point165°C
Density (25°C)0.937 g/cm³
Vapor pressure (25°C)0.3 mmHg
Water solubilityMiscible

Applications in Industry

DMAc’s versatility spans multiple sectors:

  • Polymer processing: Solvent for spinning acrylic fibers and polyurethane elastomers .

  • Pharmaceuticals: Excipient in drugs like teniposide (Vumon) and busulfan (Busulfex) .

  • Electronics: Component in photoresist strippers for semiconductor manufacturing .

Toxicity Profile

While DMAc exhibits low acute toxicity, chronic exposure correlates with hepatotoxicity. Occupational safety guidelines mandate air concentration limits below 10 ppm to mitigate risks .

Dimethylamine (DMA): A Versatile Amine Intermediate

Physical and Chemical Characteristics

Dimethylamine is a gaseous compound at room temperature, often stored as a liquefied gas under pressure. Key properties include :

PropertyValueSource
Molecular weight45.08 g/mol
Boiling point7°C
Vapor density2.013 kg/m³ (0°C)
Water solubility>10,000 mg/L

Its strong nucleophilicity and basicity (pKₐ ≈ 10.7) facilitate reactions in agrochemical and pharmaceutical synthesis .

Production Methods

Industrial dimethylamine production predominantly involves the reaction of methanol with ammonia over zeolite catalysts, yielding a mixture of mono-, di-, and trimethylamines. Selective adsorption separates DMA, which is then purified via distillation .

Pharmacological and Industrial Applications

  • Pharmaceuticals: DMA derivatives feature in antihistamines (e.g., diphenhydramine) and anticancer agents .

  • Agrochemicals: Precursor for herbicides like glyphosate derivatives .

  • Rubber industry: Accelerator in vulcanization processes .

Analytical Methods for DMA Detection

Gas Chromatography-Mass Spectrometry (GC-MS)

Recent advancements in GC-MS/MS enable precise quantification of DMAc in complex matrices like industrial wastewater. The Shimadzu GCMS-TQ8050 NX system achieves detection limits as low as 0.1 ppm using multiple reaction monitoring (MRM) .

Spectroscopic Techniques

Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are pivotal for structural elucidation of DMA derivatives in pharmaceutical quality control .

Regulatory and Environmental Considerations

Occupational Exposure Limits

  • DMAc: OSHA permissible exposure limit (PEL): 10 ppm (skin) .

  • DMA: NIOSH recommended exposure limit (REL): 10 ppm .

Environmental Persistence

DMAc’s high water solubility and low volatility reduce bioaccumulation risks, but its resistance to hydrolysis necessitates advanced wastewater treatment . DMA’s rapid volatilization from water surfaces mitigates aquatic toxicity but contributes to atmospheric amine loading .

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